[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Description
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid: is a complex organic compound that features a benzodioxole moiety linked to a piperidine structure
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3.C2H2O4/c22-19(21-8-2-1-3-9-21)16-6-10-20(11-7-16)13-15-4-5-17-18(12-15)24-14-23-17;3-1(4)2(5)6/h4-5,12,16H,1-3,6-11,13-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGCOYJKPZHYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The piperidine ring is then introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The piperidine rings can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, derivatives of this compound have been studied for their potential anticancer properties .
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents, particularly in the treatment of cancer .
Industry: In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- **1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide .
- **2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid .
Uniqueness: What sets [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone apart is its dual piperidine structure, which may confer unique binding properties and reactivity compared to other benzodioxole derivatives.
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